Isononyl acetate chemical properties and structure
Isononyl acetate chemical properties and structure
An In-Depth Technical Guide to Isononyl Acetate: Properties, Structure, and Analysis
Introduction
Isononyl acetate is a significant organic compound, an ester recognized for its characteristic sweet, fruity, and floral aroma. While it is a single entity in commerce, the term "isononyl acetate" typically refers to a mixture of isomers, with the specific composition varying by production method. The most common isomers include 7-methyloctyl acetate and 3,5,5-trimethylhexyl acetate.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and applications, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.
Primarily utilized as a fragrance agent, isononyl acetate is a key component in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. Its pleasant olfactory profile, which includes notes of wood, orris, and lavender, makes it a versatile ingredient in fragrance formulation.[1][3] Beyond its scent, its physical properties lend it to applications as a solvent and plasticizer in various industrial contexts. Understanding its isomeric complexity and chemical behavior is crucial for its effective application and for the development of novel formulations.
Chemical Structure and Identification
The identity of isononyl acetate is defined by its molecular formula and a collection of isomeric structures. The lack of a single, universally defined structure necessitates careful consideration of the specific isomer or mixture being used in research or production.
-
IUPAC Names : 7-methyloctyl acetate (for one common isomer); 3,5,5-trimethylhexyl acetate (for another common isomer)[2]
-
CAS Numbers : 40379-24-6 (isomer unspecified)[1][4][5]; 58430-94-7 (3,5,5-trimethylhexyl acetate)[6][7]
-
Synonyms : Acetic acid, isononyl ester; Nonisyl acetate; Vanoris[3][5][6]
The structural diversity arises from the branched nine-carbon (isononyl) alcohol precursor used in its synthesis. Below is the structure of a prominent isomer, 7-methyloctyl acetate.
Physicochemical Properties
The physical and chemical properties of isononyl acetate are critical for its application, particularly in fragrance formulations where volatility and solubility are key parameters. The data presented below represents typical values, which may vary slightly depending on the specific isomeric composition.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [1][4][8] |
| Odor Profile | Sweet, floral, fruity, woody, with violet and orris notes | [1][3][4][7] |
| Boiling Point | 213-215 °C at 760 mmHg | [4] |
| Density | ~0.866 g/cm³ at 20°C | [1] |
| Refractive Index | ~1.423 at 20°C | [1][7] |
| Flash Point | 71-83 °C (160-181 °F) | [1][4] |
| Vapor Pressure | ~0.158 mmHg at 25°C | [4] |
| Water Solubility | 12.56 mg/L at 25°C (estimated); generally insoluble | [4][9] |
| Solubility | Soluble in alcohol | [4][9] |
| log P (o/w) | 4.1 - 4.2 | [1][5] |
Synthesis and Reactivity
Synthesis Pathway
Isononyl acetate is commercially produced via Fischer esterification.[1] This process involves the acid-catalyzed reaction of isononyl alcohol with acetic acid. To drive the equilibrium toward the product and increase the reaction yield, acetic anhydride may be used in place of acetic acid.[1] The isononyl alcohol precursor is itself a mixture of branched C9 isomers, which gives rise to the isomeric complexity of the final product.
The general mechanism involves the protonation of the acetic acid carbonyl group, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.
Chemical Reactivity and Stability
As an ester, isononyl acetate exhibits predictable reactivity.
-
Hydrolysis : It is susceptible to hydrolysis under either acidic or basic conditions, reverting to isononyl alcohol and acetic acid (or its conjugate base). This degradation pathway is important for assessing its stability in aqueous formulations.[1]
-
Reaction with Oxidizers : Strong oxidizing acids can cause a vigorous, exothermic reaction that may ignite the products.[2][10]
-
Caustic Solutions : Interaction with caustic solutions (e.g., strong bases) also generates heat.[2][10]
-
Stability : Under standard storage conditions—in a cool, dry, well-ventilated area and in tightly closed containers protected from light—isononyl acetate is stable.[7]
Analytical Characterization Protocols
Accurate characterization of isononyl acetate is essential for quality control and research. Given its volatile nature and the presence of multiple isomers, a combination of chromatographic and spectroscopic techniques is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for separating the various isomers of isononyl acetate and confirming their identity based on their mass spectra.
Objective : To separate and identify the isomeric components of an isononyl acetate sample.
Methodology :
-
Sample Preparation : Dilute the isononyl acetate sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane to a concentration of approximately 100 ppm.
-
GC System :
-
Injector : Set to 250°C with a split ratio of 50:1.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is effective for separating hydrocarbon isomers.
-
Oven Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
-
Mass Spectrometer (MS) System :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
-
Data Analysis : Identify peaks corresponding to isononyl acetate isomers by comparing their retention times and matching their mass spectra against a reference library (e.g., NIST). The fragmentation pattern will show characteristic losses corresponding to the acetate moiety and the alkyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the ester functional group.
Objective : To verify the presence of the ester functional group in the sample.
Methodology :
-
Sample Preparation : Apply one drop of neat isononyl acetate liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two NaCl salt plates to create a thin liquid film.
-
Data Acquisition :
-
Range : 4000-600 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Scans : Accumulate 16-32 scans to achieve a good signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.
-
-
Data Analysis : Analyze the resulting spectrum for key characteristic peaks:
-
C=O Stretch : A strong, sharp absorbance band around 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch : A strong absorbance band in the 1250-1000 cm⁻¹ region.
-
C-H Stretch : Absorbance bands just below 3000 cm⁻¹ corresponding to the alkyl chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the specific structures of the isomers present in a sample. While a reference spectrum for a specific isomer is ideal, the expected chemical shifts and splitting patterns can be predicted.[11]
Objective : To determine the specific isomeric structure(s) and their relative abundance.
Methodology :
-
Sample Preparation : Dissolve approximately 10-20 mg of the isononyl acetate sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum.
-
Expected Signals :
-
A sharp singlet around δ 2.0 ppm corresponding to the three protons of the acetate methyl group (CH₃-C=O).
-
A multiplet (likely a triplet) around δ 4.0 ppm for the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
A complex series of multiplets between δ 0.8 and 1.6 ppm for the remaining protons of the branched isononyl alkyl chain. The specific splitting patterns in this region are used to differentiate isomers.
-
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Signals :
-
A resonance around δ 171 ppm for the ester carbonyl carbon (C=O).
-
A resonance around δ 60-70 ppm for the carbon attached to the ester oxygen (-O-CH₂-).
-
A resonance around δ 21 ppm for the acetate methyl carbon.
-
Multiple signals in the δ 10-40 ppm range for the carbons of the isononyl chain.
-
-
-
Advanced Experiments : 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and map the connectivity of the molecule to confirm the isomeric structure.[11]
Applications and Industrial Relevance
The primary driver for the production of isononyl acetate is its use in the fragrance and cosmetics industries. Its soft, woody-floral character with fruity undertones makes it a valuable modifier in various scent profiles, particularly in lavender and bergamot reconstitutions.[1][12] It is found in a wide range of products, including:
-
Fine fragrances and perfumes
-
Body lotions, creams, and sprays
-
Shampoos and liquid soaps[6]
-
Air fresheners and scented candles
Interestingly, isononyl acetate is also found naturally in significant quantities in some varieties of Lavandin and Bitter Orange essential oils.[1]
For professionals in drug development, isononyl acetate serves as a relevant case study in toxicology and formulation science. Its safety has been assessed by the Research Institute for Fragrance Materials (RIFM), often using data from structurally similar analogs like 3,5,5-trimethylhexyl acetate in a process known as "read-across."[5] This methodology is a cornerstone of modern chemical safety assessment and is highly relevant to evaluating the safety of new excipients or active pharmaceutical ingredients. Its properties as a non-polar solvent also suggest potential utility in topical or transdermal drug delivery systems, although this is not its primary application.
Safety and Toxicology
Isononyl acetate is generally considered to have a low toxicity profile. Vapors may cause irritation to the eyes and respiratory tract, and prolonged skin contact can lead to irritation.[2][8][10] Safety assessments have indicated that it is not a concern for skin sensitization or genotoxicity.[5] Due to a lack of specific repeated dose toxicity data for the broad isomer mixture, regulatory bodies and safety panels rely on data from the well-defined isomer 3,5,5-trimethylhexyl acetate as a read-across analog to establish safe exposure levels.[5] Standard chemical handling procedures, including the use of personal protective equipment and adequate ventilation, are recommended. It is a combustible liquid and should be kept away from ignition sources.[10]
References
-
The Good Scents Company. (n.d.). isononyl acetate, 40379-24-6. Retrieved from [Link]
-
ScenTree. (n.d.). Isononyl acetate (CAS N° 40379-24-6). Retrieved from [Link]
-
Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, isononyl acetate (isomer unspecified), CAS Registry Number 40379-24-6. Food and Chemical Toxicology, 97, S138-S145. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISONONYL ACETATE. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,5-Trimethylhexyl acetate. Retrieved from [Link]
-
Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]
-
Olfactorian. (n.d.). Isononyl Acetate | Perfume Material. Retrieved from [Link]
-
The Good Scents Company. (n.d.). nonisyl acetate, 58430-94-7. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Isononyl Acetate. Retrieved from [Link]
-
Ventos. (n.d.). ISONONYL ACETATE. Retrieved from [Link]
Sources
- 1. ScenTree - Isononyl acetate (CAS N° 40379-24-6) [scentree.co]
- 2. 3,5,5-Trimethylhexyl acetate | C11H22O2 | CID 42745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nonisyl acetate, 58430-94-7 [thegoodscentscompany.com]
- 4. isononyl acetate, 40379-24-6 [thegoodscentscompany.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. ISONONYL ACETATE [ventos.com]
- 8. Isononyl acetate CAS#: 40379-24-6 [m.chemicalbook.com]
- 9. parchem.com [parchem.com]
- 10. ISONONYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tetratek.com.tr [tetratek.com.tr]
- 12. olfactorian.com [olfactorian.com]
